molecular formula C8H8N2O B1530896 6-Methyl-1H-indazol-4-ol CAS No. 705927-36-2

6-Methyl-1H-indazol-4-ol

Cat. No.: B1530896
CAS No.: 705927-36-2
M. Wt: 148.16 g/mol
InChI Key: GSXNRAUKLWFRDJ-UHFFFAOYSA-N
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Description

6-Methyl-1H-indazol-4-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The structure of this compound consists of a benzene ring fused with a pyrazole ring, with a methyl group at the 6th position and a hydroxyl group at the 4th position.

Mechanism of Action

Target of Action

6-Methyl-1H-indazol-4-ol is a derivative of indazole, a heterocyclic compound that has been shown to interact with various targets. Indazole derivatives have been found to inhibit the activity of phosphatidylinositol-3-kinase (PI3K) , a key enzyme in the PI3K/Akt signaling pathway that is often deregulated in various types of cancer . They also have been reported to inhibit indoleamine 2,3-dioxygenase 1 (IDO1) , an enzyme involved in the metabolism of tryptophan, an essential amino acid .

Mode of Action

Based on the known activities of indazole derivatives, it can be inferred that this compound may interact with its targets (such as pi3k and ido1) by binding to their active sites, thereby inhibiting their enzymatic activities . This inhibition could lead to alterations in the downstream signaling pathways regulated by these enzymes.

Biochemical Pathways

The inhibition of PI3K by this compound could affect the PI3K/Akt signaling pathway , which plays a crucial role in regulating cell growth, proliferation, and survival . On the other hand, the inhibition of IDO1 could impact the kynurenine pathway , which is involved in the metabolism of tryptophan . Changes in these pathways could lead to various downstream effects, such as the suppression of cell growth and proliferation.

Pharmacokinetics

Indazole derivatives are generally known for their good bioavailability . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound would likely influence its bioavailability and overall therapeutic efficacy.

Result of Action

The inhibition of PI3K and IDO1 by this compound could lead to a variety of molecular and cellular effects. For instance, the suppression of the PI3K/Akt signaling pathway could result in decreased cell growth and proliferation . Similarly, the inhibition of IDO1 could lead to alterations in tryptophan metabolism, potentially affecting immune response .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1H-indazol-4-ol can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by cyclization to form the indazole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using transition metal-catalyzed reactions. These methods are preferred due to their high yields and minimal byproduct formation .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1H-indazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of 6-Methyl-1H-indazol-4-one.

    Reduction: Formation of 6-Methyl-1H-indazol-4-amine.

    Substitution: Formation of various substituted indazole derivatives depending on the substituent introduced.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-1H-indazol-4-ol is unique due to the presence of both the methyl and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activities. These functional groups enable the compound to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot .

Properties

IUPAC Name

6-methyl-1H-indazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-2-7-6(4-9-10-7)8(11)3-5/h2-4,11H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXNRAUKLWFRDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=NN2)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80606600
Record name 6-Methyl-1,2-dihydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80606600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

705927-36-2
Record name 6-Methyl-1,2-dihydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80606600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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